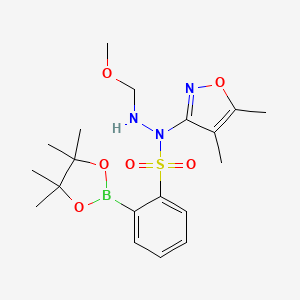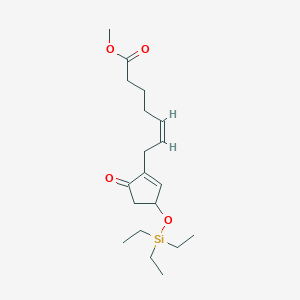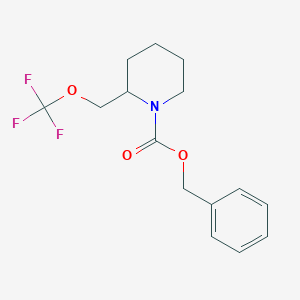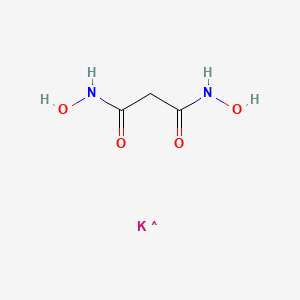
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) is a chemical compound with the molecular formula C3H6N2O4K. It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) typically involves the reaction of propanediamide with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C3H6N2O2} + \text{KOH} \rightarrow \text{C3H6N2O4K} ]
Industrial Production Methods
In industrial settings, the production of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) involves large-scale synthesis using high-purity reactants and optimized reaction conditions. The process includes steps such as mixing, heating, and purification to obtain the final product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amide derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and studies involving enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanediamide, N1,N3-dimethyl-
- Propanediamide, N1,N3-dihydroxy-, sodium salt (1:1)
- Propanediamide, N1,N3-dihydroxy-, lithium salt (1:1)
Uniqueness
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) is unique due to its specific potassium ion, which imparts distinct properties such as solubility and reactivity compared to its sodium and lithium counterparts. This uniqueness makes it particularly valuable in certain applications where potassium ions are preferred.
Propriétés
Formule moléculaire |
C3H6KN2O4 |
|---|---|
Poids moléculaire |
173.19 g/mol |
InChI |
InChI=1S/C3H6N2O4.K/c6-2(4-8)1-3(7)5-9;/h8-9H,1H2,(H,4,6)(H,5,7); |
Clé InChI |
IPWAAMZIDYKOHQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NO)C(=O)NO.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


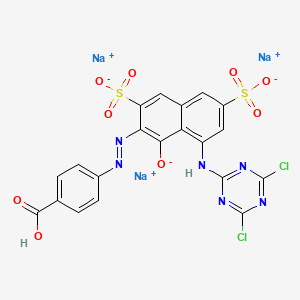

![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)
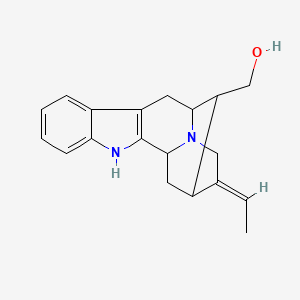
![2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol](/img/structure/B12326359.png)
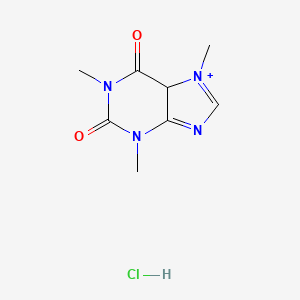
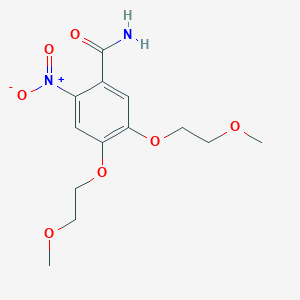
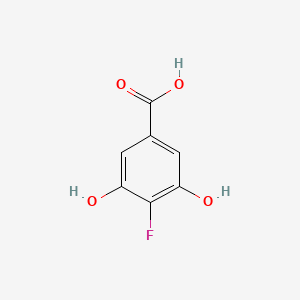
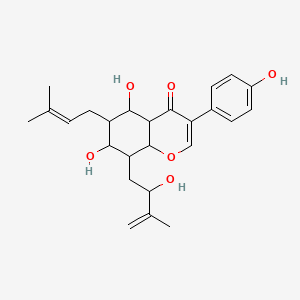
![Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B12326390.png)
